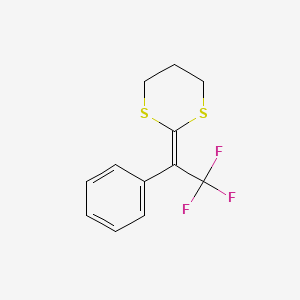
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenylethylidene moiety, which is further connected to a 1,3-dithiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,3-dithiane. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH), room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, THF or ether, 0°C to room temperature.
Substitution: NaOMe, KCN, dimethyl sulfoxide (DMSO), room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties such as increased chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the dithiane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethylamine: Similar structure but lacks the dithiane ring, leading to different reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Contains a carbonyl group instead of the dithiane ring, used in different synthetic applications.
2,2,2-Trifluoro-1-phenylethylidenehydroxylamine: Similar trifluoromethyl and phenylethylidene groups but with a hydroxylamine moiety, leading to different chemical behavior.
Uniqueness
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is unique due to the presence of both the trifluoromethyl group and the dithiane ring. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
89863-73-0 |
|---|---|
Fórmula molecular |
C12H11F3S2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoro-1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H11F3S2/c13-12(14,15)10(9-5-2-1-3-6-9)11-16-7-4-8-17-11/h1-3,5-6H,4,7-8H2 |
Clave InChI |
ZPAWLVSBFOXBRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C2=CC=CC=C2)C(F)(F)F)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


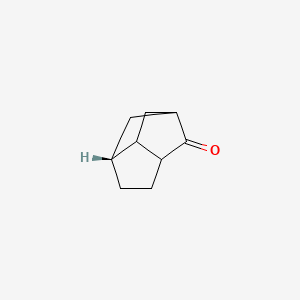

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
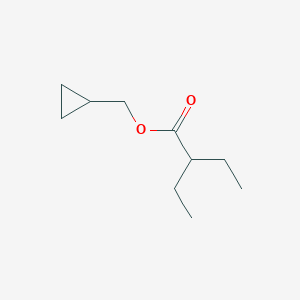
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
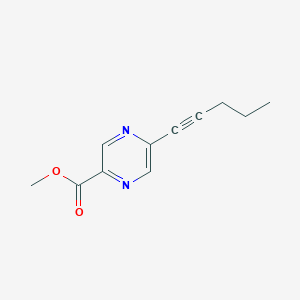
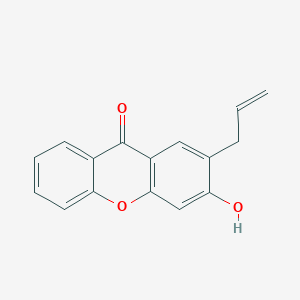
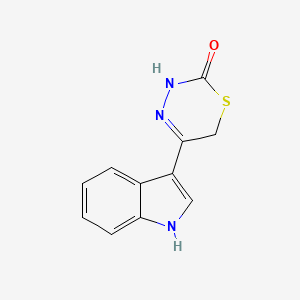
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
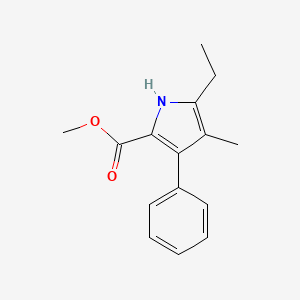
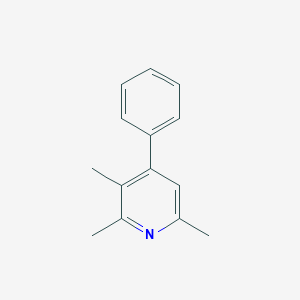
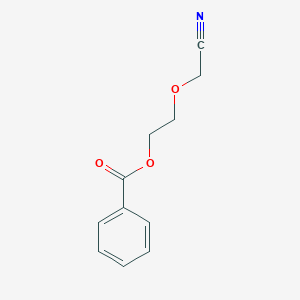
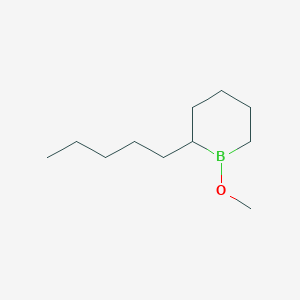
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)
